1-Fluoro-2-nitro-3-(trichloromethoxy)benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its name. In this case, the compound has a benzene ring (a six-carbon ring with alternating double bonds), with a fluorine atom (Fluoro-) attached at the first position, a nitro group (-NO2) at the second position, and a trichloromethoxy group (-OCHCl3) at the third position .Scientific Research Applications
Electron Attachment Studies
- Dissociative Electron Attachment: Studies like those by Wnorowska, Kočišek, and Matejčík (2014) have explored electron interactions with halocarbon-derivatives of nitro-benzene, which are related to 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene. These studies are crucial for understanding electron capture and formation of transient negative ions in such compounds (Wnorowska et al., 2014).
Nucleophilic Aromatic Substitution
- Fluorination and Substitution Reactions: Research by Ajenjo et al. (2016) on compounds like 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, prepared by methods including direct fluorination, highlights the importance of fluorination reactions and nucleophilic aromatic substitution, which are relevant to the study of this compound (Ajenjo et al., 2016).
Synthesis and Characterization
- Synthesis of Fluoro-Polyimides: Research by Xie et al. (2001) on the synthesis of soluble fluoro-polyimides from fluorine-containing aromatic diamines and aromatic dianhydrides, including compounds related to this compound, is crucial for understanding the material properties and applications of these compounds in various industrial processes (Xie et al., 2001).
Electrophilic Aromatic Substitution
- Fluorination of Aromatic Compounds: Banks et al. (2003) have reported on the synthesis of compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which involves the fluorination of aromatic substrates. This research is significant for understanding the mechanisms and applications of electrophilic aromatic substitution reactions relevant to the study of this compound (Banks et al., 2003).
Properties
IUPAC Name |
1-fluoro-2-nitro-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-5-3-1-2-4(11)6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJOJYAAQRLMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242365 | |
Record name | Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404195-11-4 | |
Record name | Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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